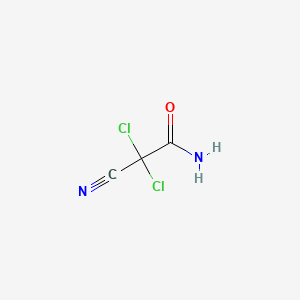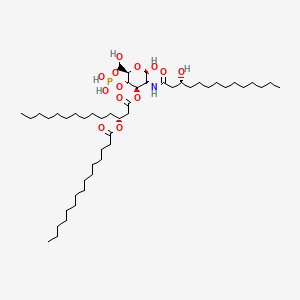
Methyl 3-amino-2,3,6-trideoxyhex-5-enopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,3,6-trideoxyhex-5-enopyranoside: is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol It is characterized by its unique structure, which includes an amino group and a methoxy group attached to a hex-5-enopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,3,6-trideoxyhex-5-enopyranoside typically involves the functionalization of a glycal intermediate. One common method includes the use of a cyclic sulfamidate ketimine moiety, which allows for diversified functionalization . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,3,6-trideoxyhex-5-enopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of amino and methoxy derivatives.
Scientific Research Applications
Methyl 3-amino-2,3,6-trideoxyhex-5-enopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,3,6-trideoxyhex-5-enopyranoside involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the methoxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-amino-2,3,6-trideoxyhex-5-enopyranoside include other aminodeoxy sugars and methoxy derivatives. Examples include:
- Methyl 3-amino-2,3,6-trideoxyhexopyranoside
- This compound analogs
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
67693-32-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-amino-6-methoxy-2-methylideneoxan-3-ol |
InChI |
InChI=1S/C7H13NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h5-7,9H,1,3,8H2,2H3 |
InChI Key |
GTAQQNZALAWMEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(C(=C)O1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)







![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)


![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

